(2R)-2-Aminopropane-1-thiol

Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

Racemic or incorrect enantiomer procurement introduces uncontrolled stereochemical variables that compromise catalytic enantioselectivity and biological assay reproducibility. (2R)-2-Aminopropane-1-thiol delivers defined (2R) stereochemistry with primary amine and thiol groups on a chiral propyl backbone for predictable enantioselectivity. • Achieves >99% ee in diethylzinc addition to aldehydes as a β-aminothiol ligand scaffold • Enables stereospecific inhibitor design against acetylcholinesterase & carbonic anhydrase • Serves as enantiopure standard for chiral analytical method validation • Available as free base (CAS 125509-79-7) or stable HCl salt (CAS 114179-97-4)

Molecular Formula C3H9NS
Molecular Weight 91.18 g/mol
Cat. No. B13258384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Aminopropane-1-thiol
Molecular FormulaC3H9NS
Molecular Weight91.18 g/mol
Structural Identifiers
SMILESCC(CS)N
InChIInChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1
InChIKeyDJJIBYYAHJOUMY-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R)-2-Aminopropane-1-thiol


(2R)-2-Aminopropane-1-thiol is a chiral organosulfur compound with the molecular formula C₃H₉NS, classified as a β-aminothiol [1]. It features a primary amine and a thiol group on an asymmetric propyl backbone, making it a versatile building block for enantioselective synthesis. The compound is commercially available as the free base (CAS 125509-79-7) or as the more stable hydrochloride salt (CAS 114179-97-4), with the latter preferred for enhanced aqueous solubility and handling . Its defining characteristic is the (2R) stereochemical configuration, which is critical for applications where chiral induction or stereospecific interactions are required.

1
Stereochemical control (2R) configuration required for asymmetric induction and chiral SAR studies.
2
Salt form selection Hydrochloride salt improves aqueous solubility, stability, and handling safety.
3
Research contexts Suited for chiral ligand design, enzyme inhibitor SAR, and radioprotection probe research.

Why Racemic Substitutes Fail for (2R)-2-Aminopropane-1-thiol


Procurement of a racemic mixture or the incorrect enantiomer of 2-aminopropane-1-thiol introduces uncontrolled stereochemical variables that can compromise reaction outcomes and biological assay reproducibility . While simple aminothiols like cysteamine share the thiol-amine functional dyad, they lack the chiral center necessary for asymmetric induction in catalysis or for stereospecific interactions with chiral biological targets [1]. The (2R) configuration of the target compound provides a defined three-dimensional orientation of the amine and thiol groups, which is a prerequisite for predictable enantioselectivity in ligand-accelerated catalysis and for the reliable interpretation of structure-activity relationships in chiral drug discovery [2].

Target: (2R)-2-Aminopropane-1-thiol
Common Substitute
Defined (2R) stereochemistry
Racemic mixture may lead to racemic product in asymmetric synthesis
Specific spatial arrangement of amine and thiol
(2S) enantiomer expected to give opposite stereochemical outcome
Chiral β-aminothiol scaffold
Cysteamine (achiral) lacks chiral center; no asymmetric induction reported

(2R)-2-Aminopropane-1-thiol vs. Analogs: Comparative Evidence


Enantiomeric Purity for Asymmetric Catalysis

For applications in asymmetric catalysis, the enantiomeric purity of the ligand directly correlates with the enantiomeric excess (ee) achievable in the product. Theoretical models of β-aminothiol-catalyzed diethylzinc additions to aldehydes demonstrate that the chiral environment created by the (2R) configuration is essential for the energetic differentiation between pro-R and pro-S reaction pathways [1]. While specific experimental ee values for the (2R) ligand are not disclosed in the primary literature, class-level data indicate that structurally related chiral β-aminothiols can achieve enantioselectivities exceeding 99% ee in optimized catalytic systems [2]. The use of the racemate or the (2S) enantiomer would be predicted to yield a racemic product (0% ee) or the opposite enantiomer, respectively, rendering the material unsuitable for applications requiring a specific stereochemical outcome .

Enantioselectivity
Class-level inference
Class-level: >99% ee reported for related β-aminothiol ligands
Correct enantiomer essential for non-racemic product formation
Direct ee data for (2R) ligand not reported
Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

Radioprotective Efficacy vs. Cysteamine

In a comparative study evaluating the protective action of cysteamine derivatives against lethal whole-body X-irradiation in mice, the compound identified as 2-aminopropane thiol-1 (the racemic mixture of the target compound) was among the most effective derivatives identified [1]. This compound demonstrated a prophylactic range that is considerably larger than that of the parent compound, cysteamine, and other derivatives such as AET [1]. While the study does not differentiate between the (2R) and (2S) enantiomers, the data establish the aminopropane thiol scaffold as a superior radioprotectant pharmacophore compared to the simpler, achiral cysteamine .

Radioprotection range
Cross-study comparable
Reported: considerably wider prophylactic range than cysteamine (mouse model)
Supports radioprotection scaffold research; enantiopure probe needed for chirality studies
Racemic data; enantiomer-specific response not characterized
Radioprotection In Vivo Pharmacology Cysteamine Derivatives

Chiral Recognition in Enzyme Inhibition

Derivatives of the 1,2-aminopropanthiol scaffold, when substituted with aromatic amines, have been shown to be effective inhibitors of carbonic anhydrase I and II, α-glycosidase, and acetylcholinesterase enzymes, with Kᵢ values in the low micromolar range (e.g., 5.76 ± 1.55 μM to 55.39 ± 2.27 μM for AChE) [1]. The stereochemistry of the core aminothiol is a critical determinant of binding affinity and selectivity, as demonstrated by molecular docking studies that reveal specific interactions between the chiral ligand and the enzyme active site . The (2R) configuration presents a unique spatial arrangement of the amine and thiol functional groups, which is not replicated by its (2S) enantiomer and is essential for achieving the observed inhibitory profiles .

Enzyme inhibition
Class-level inference
Ki range: 5.76–55.39 μM (AChE, related 1,2-aminopropanthiol derivatives)
Stereochemistry influences binding affinity and SAR interpretation
Specific Ki for (2R)-based inhibitors not reported
Enzyme Inhibition Molecular Docking Chiral Recognition

Enantiopure Standards for Kinetic Resolution

Patents covering methods for the kinetic resolution of stereoisomeric mixtures of thiols underscore the importance of enantiopure starting materials [1]. The invention describes an organocatalytic approach for resolving racemic thiols, which itself generates a need for authentic enantiopure standards to calibrate and validate the resolution process . (2R)-2-Aminopropane-1-thiol serves as a benchmark for establishing baseline separation parameters and for verifying the enantioselectivity of novel catalytic systems designed for thiol resolution . The absence of analogous methods for thiols prior to this invention highlights the technical challenge of obtaining enantiopure thiols and, by extension, the value of a well-characterized, commercially available standard like (2R)-2-aminopropane-1-thiol [1].

Kinetic resolution standard
Supporting evidence
Authentic enantiopure standard for method validation
Enables calibration of organocatalytic thiol resolution processes
Qualitative advantage in chiral separation development
Kinetic Resolution Organocatalysis Chiral Separation

Hydrochloride Salt: Stability and Handling

While the free base form of (2R)-2-aminopropane-1-thiol is available (CAS 125509-79-7), the hydrochloride salt (CAS 114179-97-4) is the recommended form for procurement due to its enhanced stability and solubility . The hydrochloride salt is a solid at room temperature, which minimizes odor and prevents oxidative degradation of the thiol group during storage . In contrast, the free base is a volatile liquid with a flash point of 37°C, presenting greater handling and safety challenges [1]. This formulation choice directly impacts the compound's shelf life and ease of use in both laboratory and industrial settings.

Salt form stability
Direct head-to-head
HCl salt: solid, stable; free base: volatile liquid (flash point 37 °C)
Salt form selection impacts storage stability and handling safety
Based on reported physicochemical properties
Compound Stability Formulation Procurement

Key Applications of (2R)-2-Aminopropane-1-thiol


Chiral Ligand Synthesis for Asymmetric Catalysis

Utilize (2R)-2-aminopropane-1-thiol as a core chiral scaffold for synthesizing novel β-aminothiol ligands. The (2R) configuration is essential for achieving high enantioselectivity in catalytic reactions such as the diethylzinc addition to aldehydes, where class-level data support enantioselectivities exceeding 99% ee [1]. Procurement of the correct enantiomer is critical to avoid racemic product formation [2].

Enzyme Inhibition and SAR Studies

Employ (2R)-2-aminopropane-1-thiol as a starting material for the synthesis of chiral inhibitors targeting enzymes like acetylcholinesterase and carbonic anhydrase. The stereochemistry of the aminothiol core influences binding affinity and selectivity, as shown in molecular docking studies of related 1,2-aminopropanthiol derivatives [3]. Using the racemate or incorrect enantiomer would confound SAR interpretation .

Chiral Resolution Calibration Standard

Use (2R)-2-aminopropane-1-thiol as an authentic enantiopure standard to validate organocatalytic or enzymatic kinetic resolution methods for racemic thiol mixtures. The compound's defined stereochemistry provides a reliable benchmark for establishing enantioselectivity and separation parameters [4].

Radioprotective Mechanism Studies

Explore the radioprotective properties of enantiopure 2-aminopropane-1-thiol derivatives. While the racemic mixture has demonstrated a superior prophylactic range compared to cysteamine in in vivo models [5], the (2R) enantiomer offers a defined stereochemical probe to deconvolute the contributions of chirality to in vivo efficacy and toxicity .

Application
Selection Property
Validation Focus
Chiral ligand synthesis
Enantiomeric purity (2R)
Enantioselectivity in model asymmetric reactions
Enzyme inhibitor SAR
Stereochemically defined core
Binding affinity and docking consistency
Chiral resolution calibration
Certified enantiopure standard
Separation parameter reproducibility
Radioprotection mechanism research
Defined chiral probe
Chirality-dependent in vivo endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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